

An In-depth Technical Guide to 4-Bromomethcathinone (Br-Mmc)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromomethcathinone (also known as 4-BMC or Brephedrone) is a synthetic psychoactive compound belonging to the cathinone class, structurally characterized by a bromine substitution on the phenyl ring.[1] This document provides a comprehensive technical overview of its chemical structure, pharmacological properties, and the experimental methodologies used for its characterization. 4-BMC primarily functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser degree, a reuptake inhibitor.[1][2] The para-bromo substitution significantly enhances its activity at the serotonin transporter, leading to a pharmacological profile that is distinct from its parent compound, methcathinone.[3] This guide consolidates quantitative data on its interaction with monoamine transporters and details the protocols for key in-vitro assays.

Chemical Structure and Properties

4-Bromomethcathinone is a research chemical of the phenethylamine, amphetamine, and cathinone chemical classes.[1] The addition of a bromine atom at the fourth position of the phenyl ring distinguishes it from methcathinone.[4]



Property	Data
IUPAC Name	1-(4-bromophenyl)-2-(methylamino)propan-1-one[1]
Synonyms	4-BMC, Brephedrone[1]
Molecular Formula	C10H12BrNO[1]
Molar Mass	242.116 g·mol ⁻¹ [1]
Chemical Structure	SMILES: CC(C(=0)C1=CC=C(C=C1)Br)NC[1]
InChI: 1S/C10H12BrNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3[1]	

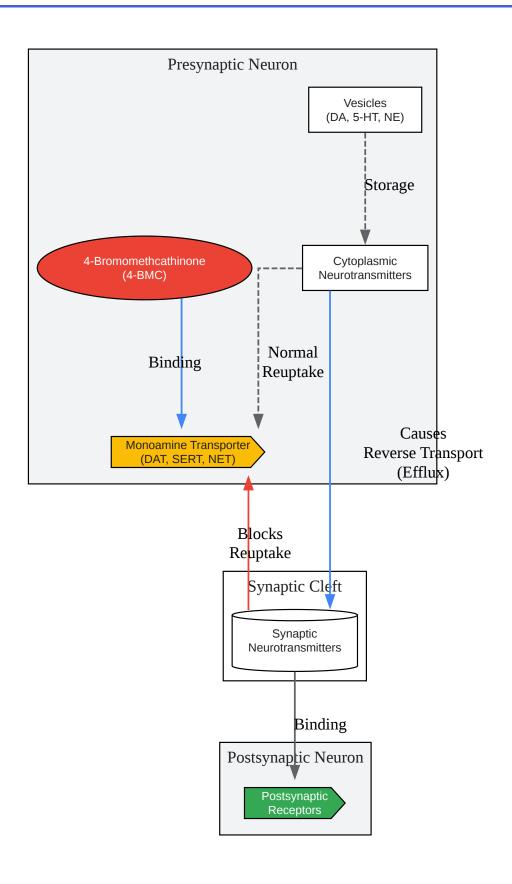
Pharmacological Profile Mechanism of Action

The primary mechanism of action for 4-Bromomethcathinone is its interaction with presynaptic monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[4][5] It functions through a dual mechanism:

- Substrate-Mediated Release (Amphetamine-like): 4-BMC acts as a substrate for these transporters. It is taken up into the presynaptic neuron, which triggers a reversal of the transporter's normal function, leading to the non-vesicular release (efflux) of neurotransmitters from the cytoplasm into the synaptic cleft.[2][5]
- Reuptake Inhibition (Cocaine-like): 4-BMC can also bind to the transporters and block the reuptake of serotonin, norepinephrine, and dopamine from the synapse, thereby increasing their extracellular concentrations.[1][2]

The para-halogen substitution in 4-BMC results in a preferential interaction with the serotonin transporter.[2]





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Mechanism of 4-Bromomethcathinone at a monoamine synapse.



Quantitative Pharmacological Data

The interaction of 4-BMC with human monoamine transporters has been quantified through invitro assays. The following tables summarize key findings.

Table 1: Monoamine Transporter Binding Affinities $(K_i, \mu M)[2]$

Compound	hDAT Κ _ι (μΜ)	hSERT K _i (μM)	hNET Κ _ι (μΜ)
4- Bromomethcathinone (4-BMC)	2.75	0.442	1.59
Methcathinone (Parent)	1.59	4.14	0.551
Mephedrone (4-MMC)	1.33	0.442	0.289
MDMA (Comparator)	2.16	1.01	0.505
Cocaine (Comparator)	0.266	0.306	0.402

Data derived from radioligand binding

assays using [1251]RTI-

55 and HEK293 cells

expressing human

transporters.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)[5]

Transporter	IC ₅₀ (nM)	Experimental System
SERT	430	HEK 293 cells
NET	453	HEK 293 cells
DAT	>10,000	HEK 293 cells

Neurotoxicity and Cytotoxicity



Like other cathinones, 4-BMC is suggested to possess neurotoxic and cytotoxic properties.[1] Halogenated cathinones are of particular concern, and while it is not definitively established if they share the selective serotonergic neurotoxicity of their amphetamine counterparts, caution is warranted.[6] The cytotoxic mechanisms of synthetic cathinones are thought to involve the induction of oxidative stress, mitochondrial impairment, and neuroinflammatory responses.[7]

Experimental Protocols

The following protocols are generalized methodologies for the in-vitro characterization of 4-Bromomethcathinone and other synthetic cathinones.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (K_i) of a compound for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.[8]

Methodology:

- Cell Culture and Membrane Preparation:
 - Culture Human Embryonic Kidney (HEK293) cells stably expressing either hDAT, hSERT, or hNET.
 - Harvest cells and prepare cell membranes through homogenization and centrifugation.
- Binding Reaction:
 - Incubate the prepared cell membranes with:
 - A specific radioligand (e.g., [125]]RTI-55).
 - The test compound (4-BMC) across a range of concentrations.
 - A buffer solution.
 - Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine).

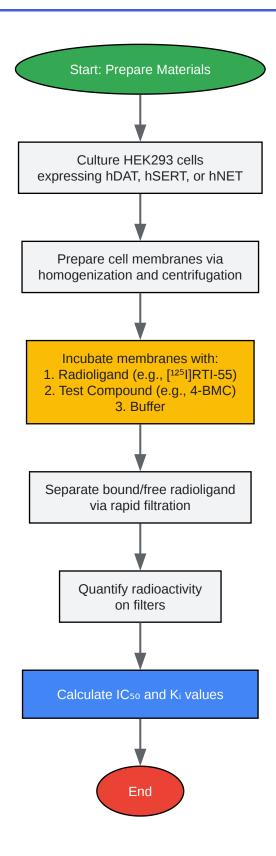






- Separation and Quantification:
 - Separate bound from free radioligand via rapid filtration through glass fiber filters.
 - Wash the filters to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Calculate the specific binding by subtracting non-specific binding from total binding.
 - Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀).
 - Calculate the inhibitor constant (K_i) from the IC₅₀ value using the Cheng-Prusoff equation.





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Experimental workflow for a radioligand binding assay.



Neurotransmitter Uptake Inhibition Assay

This assay measures the potency (IC₅₀) of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the corresponding transporters.[5]

Methodology:

- Cell Plating: Seed HEK293 cells stably expressing hDAT, hSERT, or hNET into 96-well plates and allow them to adhere.
- Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test compound (4-BMC) or a vehicle control.
- Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) to each well.
- Incubation: Incubate the plate at a controlled temperature for a specific duration (e.g., 10-20 minutes).
- Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
- Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific uptake against the test compound concentration and fit the data to determine the IC₅₀ value.

Cell Viability (MTT) Assay for Cytotoxicity

This protocol assesses the cytotoxicity of a compound on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.[8]

Methodology:

- Cell Seeding: Seed SH-SY5Y cells into a 96-well plate and allow them to attach for 24 hours.
- Compound Treatment: Expose the cells to various concentrations of the test compound (4-BMC) for a specified duration (e.g., 24-72 hours).



- MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
- Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the concentration of the compound that reduces cell viability by 50% (IC₅₀).

Synthesis Overview

The synthesis of ring-substituted cathinones like 4-BMC typically follows a two-step process.[9]

- α-Bromination of the Precursor Ketone: The corresponding propiophenone precursor (in this case, 4-bromopropiophenone) is reacted with a brominating agent, such as elemental bromine, to form the α-bromoketone intermediate (2,4'-dibromopropiophenone).
- Amination: The α-bromoketone intermediate is then reacted with methylamine. This step promotes the nucleophilic substitution of the bromine atom to yield the free base of 4-bromomethcathinone. The free base is often converted to a more stable salt, such as the hydrochloride salt, for storage and handling.[9]

Conclusion

4-Bromomethcathinone (4-BMC) is a synthetic cathinone with a distinct pharmacological profile driven by its potent interaction with the serotonin transporter, a consequence of its 4-bromo substitution. It acts as both a releasing agent and a reuptake inhibitor for monoamine neurotransmitters. The provided quantitative data and experimental protocols offer a foundational resource for researchers in pharmacology, toxicology, and drug development for the study of 4-BMC and related novel psychoactive substances. Further investigation into its invivo effects, metabolic pathways, and long-term neurotoxicity is essential for a complete understanding of its properties.



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